3-Fluoro-4-(pentafluorosulfur)aniline
Overview
Description
3-Fluoro-4-(pentafluorosulfur)aniline is a chemical compound belonging to the class of aromatic amines. It has the molecular formula C6H5F6NS and a molecular weight of 237.17 g/mol. This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to an aniline ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(pentafluorosulfur)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For instance, the reaction of 3-fluoroaniline with pentafluorosulfur chloride under controlled conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Chemical Reactions Analysis
3-Fluoro-4-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
3-Fluoro-4-(pentafluorosulfur)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its fluorine and pentafluorosulfur groups can enhance the bioactivity and stability of these molecules.
Medicine: In medicinal chemistry, this compound derivatives may serve as potential drug candidates. The presence of fluorine can improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pentafluorosulfur)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine and pentafluorosulfur groups can influence the binding affinity and selectivity of the compound towards these targets. For example, the electron-withdrawing nature of the fluorine atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
3-Fluoro-4-(pentafluorosulfur)aniline can be compared with other similar compounds, such as:
2-Fluoro-4-(pentafluorosulfur)aniline: This compound has a similar structure but with the fluorine atom positioned differently on the aromatic ring.
4-Fluoroaniline: This compound lacks the pentafluorosulfur group, making it less electron-withdrawing and potentially less reactive in certain chemical reactions.
Pentafluorosulfur benzene: This compound contains the pentafluorosulfur group but lacks the amino group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine and pentafluorosulfur groups, which impart distinct electronic and steric properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-5-3-4(13)1-2-6(5)14(8,9,10,11)12/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFXKCNMPBLQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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